2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-4-18-11-13-19(14-12-18)25-22(29)17-31-23-20-9-7-10-21(20)28(24(30)26-23)16-8-15-27(5-2)6-3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIUQUQHQSCPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule notable for its unique structural features that suggest significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 446.6 g/mol. Key structural components include:
- Cyclopentapyrimidine Core : This bicyclic structure is associated with various biological activities.
- Diethylamino Group : Enhances solubility and interaction with biological targets.
- Thioether Linkage : May confer distinct pharmacological properties.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following mechanisms have been proposed for the biological activity of this compound:
- Antitumor Activity : The cyclopentapyrimidine core is known to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
- CNS Activity : The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating this compound may also possess such properties.
Biological Activity Data
A summary of relevant biological activity data for this compound is presented in the following table:
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Anticancer Studies :
- CNS Activity Assessment :
- Antimicrobial Testing :
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The arylacetamide moiety is a critical pharmacophore. Modifications here significantly alter physicochemical and biological properties:
Key Observations :
- Lipophilic substituents (e.g., -C₂H₅, -CF₃O) improve membrane permeability but may reduce aqueous solubility.
Modifications in the Aminoalkyl Side Chain
The 3-(diethylamino)propyl chain influences solubility and target engagement:
| Compound Name | Aminoalkyl Chain | pKa (Predicted) | Solubility (logP) |
|---|---|---|---|
| Target Compound | 3-(diethylamino)propyl | ~8.5 | 3.2 |
| 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide | 3-(dimethylamino)propyl | ~8.0 | 2.8 |
Key Observations :
- Diethylamino vs.
Core Heterocycle Variations
Replacement of the cyclopenta[d]pyrimidinone core with other fused systems alters planarity and binding:
Key Observations :
- Thieno-pyrimidine cores introduce sulfur atoms, which may improve redox activity or metal chelation .
Key Observations :
- Higher yields correlate with simpler aryl substituents (e.g., dichlorophenyl vs. phenoxyphenyl) .
- LC-MS data (e.g., m/z 344.21 ) confirm molecular integrity.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this cyclopenta[d]pyrimidine derivative involves multi-step reactions. Typical steps include:
Core formation : Cyclization of a thieno[3,2-d]pyrimidinone precursor with a diethylaminopropyl group under reflux in polar aprotic solvents (e.g., DMF) .
Thioether linkage : Reaction with mercaptoacetic acid derivatives, using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
Acetamide coupling : Amidation with 4-ethylphenylamine via EDC/HOBt-mediated activation .
Optimization strategies :
- Monitor reaction progress with TLC/HPLC (e.g., Rf values or retention times) .
- Adjust solvent polarity (e.g., DMSO for solubility issues) and temperature (60–80°C for controlled kinetics) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
Methodological Answer:
- ¹H NMR : Prioritize signals for the cyclopenta[d]pyrimidine core (e.g., δ 2.43–3.18 ppm for CH₂ groups in the tetrahydro ring) and thioether linkage (δ 4.08–4.12 ppm for SCH₂) . Confirm diethylamino protons (δ 1.0–1.2 ppm, triplet) and acetamide NH (δ ~10.1 ppm) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ via ESI-MS) and purity (>95%) .
- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Example NMR Reference Table :
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclopenta[d]pyrimidine CH₂ | 2.43–3.18 | m | |
| SCH₂ | ~4.10 | s | |
| Diethylamino CH₃ | 1.0–1.2 | t |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from variability in assay conditions or impurities. Recommended approaches:
Replicate Testing : Use randomized block designs with four replicates per condition to assess intra-assay variability .
Purity Validation : Re-analyze batches with LC-MS and elemental analysis to rule out degradation products .
Dose-Response Refinement : Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Mechanistic Studies : Compare activity against isoform-specific targets (e.g., kinase inhibition profiling) to clarify selectivity .
Q. What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclin-dependent kinases). Prioritize docking scores < -7.0 kcal/mol for high-affinity interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Derive predictive models using MOE or RDKit descriptors (e.g., logP, polar surface area) to optimize bioactivity .
Q. How does the environmental fate of this compound impact its research applications?
Methodological Answer:
- Degradation Studies : Conduct hydrolysis/photolysis experiments (pH 5–9, UV light) to measure half-life (t₁/₂) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (IC₅₀ growth inhibition) .
- Bioaccumulation Potential : Calculate logP (e.g., >3.0 indicates high lipid solubility) and BCF (bioconcentration factor) using EPI Suite .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Methodological Answer:
- Core Modifications : Replace the diethylamino group with morpholino or piperazinyl moieties to alter solubility .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity .
- In Vivo Validation : Test lead derivatives in rodent models (e.g., pharmacokinetics: t₁/₂, Cmax) and compare to parent compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
Methodological Answer:
Reassign Peaks : Use 2D NMR (COSY, HSQC) to verify proton-proton correlations and carbon environments .
Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., NH peaks in DMSO) .
Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
